molecular formula C7H4Cl2FNO B13696189 alpha,2-Dichloro-4-fluorobenzaldoxime

alpha,2-Dichloro-4-fluorobenzaldoxime

Cat. No.: B13696189
M. Wt: 208.01 g/mol
InChI Key: GJILRKITYCNOPG-UHFFFAOYSA-N
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Description

Alpha,2-Dichloro-4-fluorobenzaldoxime: is a chemical compound with the molecular formula C7H4Cl2FNO It is characterized by the presence of two chlorine atoms, one fluorine atom, and an oxime group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha,2-Dichloro-4-fluorobenzaldoxime can be synthesized through the reaction of alpha,2-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Alpha,2-Dichloro-4-fluorobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzaldoximes with various functional groups.

Scientific Research Applications

Alpha,2-Dichloro-4-fluorobenzaldoxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha,2-Dichloro-4-fluorobenzaldoxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The presence of chlorine and fluorine atoms can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Alpha,2-Dichlorobenzaldoxime: Lacks the fluorine atom, resulting in different chemical properties.

    Alpha,4-Dichloro-2-fluorobenzaldoxime: Has a different substitution pattern on the benzene ring.

    Alpha,2-Dichloro-4-methylbenzaldoxime: Contains a methyl group instead of a fluorine atom.

Uniqueness: Alpha,2-Dichloro-4-fluorobenzaldoxime is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents with the oxime group makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-chloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-6-3-4(10)1-2-5(6)7(9)11-12/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJILRKITYCNOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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